Mivacurium dichloride

Description

Properties

CAS No. |

106861-44-3 |

|---|---|

Molecular Formula |

C58H80ClN2O14+ |

Molecular Weight |

1064.7 g/mol |

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate chloride |

InChI |

InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1 |

InChI Key |

KFWHZSUNFAPZPW-FBIVYNMFSA-M |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |

Other CAS No. |

106861-44-3 |

Pictograms |

Acute Toxic |

Synonyms |

(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ; Mivacron; BW-B 1090U; |

Origin of Product |

United States |

Structural Elucidation and Isomeric Characterization of Mivacurium Chloride

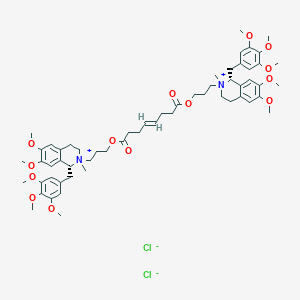

Molecular Architecture and Stereochemistry

Mivacurium (B34715) chloride is a symmetrical molecule with a molecular formula of C58H80Cl2N2O14 and a molecular weight of 1100.18. hres.cafda.govdrugs.com Its structure is based on the tetrahydroisoquinolinium moiety. wikipedia.orghmdb.ca The molecule features two positively charged nitrogen (onium) heads connected by an oct-4-ene diester bridge. wikipedia.org

Chirality and Diastereomerism

The isomerism of mivacurium chloride arises from several factors, including chirality at the C-1 carbon position of both tetrahydroisoquinolinium rings and at the positively charged nitrogen atoms. wikipedia.org Additionally, E/Z diastereomerism is present at the C=C double bond within the oct-4-ene diester bridge. wikipedia.org

Conformational Analysis and Structural Analogies

Mivacurium belongs to the class of bisbenzyltetrahydroisoquinolinium agents, often abbreviated as bbTHIQ. wikipedia.orghmdb.ca

Significance of the Tetrahydroisoquinolinium Moiety

The tetrahydroisoquinolinium entity is a key structural building block in mivacurium and other neuromuscular blocking agents. wikipedia.orgoup.com Early structure-activity studies indicated that the presence of this bulky group contributed to a non-depolarizing mechanism of action. wikipedia.org Further research demonstrated that partial saturation of the benzylisoquinoline ring to the tetrahydroisoquinoline ring increased the potency of these molecules without negatively impacting other pharmacological properties, leading to the adoption of the tetrahydroisoquinolinium structure as a standard component. wikipedia.org

Comparative Structural Features with Related Compounds (e.g., Atracurium (B1203153), Doxacurium)

Mivacurium shares structural similarities with other non-depolarizing neuromuscular blocking agents like atracurium and doxacurium (B1220649), all of which are based on the tetrahydroisoquinoline moiety. wikipedia.orgoup.com These compounds differ in the number of methoxy (B1213986) groups on their onium heads and the structure of the connecting chain between the two onium heads. oup.com Atracurium, mivacurium, and doxacurium have 4, 5, and 6 methoxy groups on each head, respectively, and their potency increases in that order. oup.com

A key structural difference lies in the ester linkages within the connecting chain. In mivacurium, the orientation of the two oxygen atoms in the bridge is towards the tetrahydroisoquinolinium side of the carbonyl group. wikipedia.orghmdb.ca In contrast, atracurium has "reversed ester" linkages where the oxygen atom is on the bridge side of the carbonyl group. wikipedia.orghmdb.ca This difference in ester linkage orientation influences the metabolic degradation of the compounds. wikipedia.orghmdb.ca The connecting chain in mivacurium is long and flexible, with the exception of the double bond. oup.com

Structural Basis for Non-depolarizing Action

Mivacurium chloride exerts its non-depolarizing neuromuscular blocking action by competitively binding to cholinergic receptors on the motor end-plate. patsnap.comhres.cafda.govdrugs.comdrugbank.com This competitive binding antagonizes the action of acetylcholine (B1216132), preventing it from binding to the receptors and thus blocking neuromuscular transmission. patsnap.comhres.cafda.govdrugs.comdrugbank.com Unlike depolarizing neuromuscular blockers, mivacurium does not cause initial muscle fasciculations because it does not activate the receptor. patsnap.com The bulky nature of the tetrahydroisoquinolinium entities is a structural feature associated with this non-depolarizing mechanism. wikipedia.org

Synthesis and Derivatization Methodologies

Historical Synthetic Pathways

Historically, the synthesis of mivacurium (B34715) chloride and related benzylisoquinoline derivatives often involved traditional methods for constructing the tetrahydroisoquinoline core. Early approaches to obtaining chiral precursors likely relied on methods available at the time, which would have included techniques like chiral resolution of racemic mixtures. researchgate.netardena.com The heritage of mivacurium traces back to structure-activity relationship studies aimed at finding replacements for succinylcholine (B1214915), drawing inspiration from compounds like laudexium (B1674549) and d-tubocurarine. wikipedia.org

Modern Synthetic Approaches for Chiral Precursors

Modern synthetic strategies for mivacurium chloride precursors emphasize the control of stereochemistry to obtain the desired enantiomers and diastereomers. Two primary approaches for obtaining the chiral precursor (R)-5'-methoxylaudanosine, a key intermediate, have been explored: chiral resolution and asymmetric transfer hydrogenation (ATH). researchgate.netresearchgate.net

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This technique involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. ardena.compsu.edu Diastereomers have different physical properties, such as solubility, which allows for their separation, typically by crystallization. ardena.compsu.edu In the context of mivacurium chloride precursors, chiral resolution of racemic 5'-methoxylaudanosine (B601609) with L-dibenzoyltartaric acid has been a method used, including in industrial settings. researchgate.netresearchgate.net However, this method can be less effective and may generate significant waste compared to asymmetric synthesis. researchgate.net

Asymmetric Transfer Hydrogenation (ATH) in Enantioselective Synthesis

Asymmetric transfer hydrogenation (ATH) is a powerful modern technique for the enantioselective reduction of prochiral substrates, such as imines, to produce chiral amines with high optical purity. mdpi.comnih.govkanto.co.jp This method is particularly attractive as it allows for the direct synthesis of the desired enantiomer, avoiding the need for separating racemic mixtures. mdpi.com The synthesis of chiral tetrahydroisoquinolines, including precursors for mivacurium chloride, can be achieved via the ATH of substituted 3,4-dihydroisoquinolines (DHIQs). researchgate.netresearchgate.netresearchgate.net

Application of Chiral Catalytic Systems (e.g., Noyori's Catalysts)

Chiral catalytic systems are central to ATH. Noyori's chiral half-sandwich catalysts, particularly those based on ruthenium with N-arylsulfonyl-DPEN ligands, have proven highly effective for the asymmetric transfer hydrogenation of imines. researchgate.netresearchgate.netnih.govkanto.co.jp These catalysts facilitate the stereoselective reduction, transferring hydrogen from a suitable donor (such as a formic acid/amine mixture) to the imine substrate, leading to the formation of a specific enantiomer of the amine product. nih.govkanto.co.jp The application of Noyori-type catalysts has been explored for the synthesis of the chiral precursor (R)-5'-methoxylaudanosine from its corresponding dihydroisoquinoline. researchgate.netnih.gov

Optimization of Asymmetric Synthesis Parameters

Optimizing the parameters of the ATH reaction is crucial for achieving high yields and enantioselectivity. Factors that can influence the performance of the catalytic system include the concentration of reactants, catalyst loading, the choice of base in the hydrogen donor mixture (e.g., HCOOH/amine), and temperature. researchgate.netnih.gov Screening experiments are often conducted to evaluate the impact of these parameters. For instance, studies have examined the influence of different bases in the HCOOH/amine system on the enantioselectivity and reaction rate in the ATH of dihydroisoquinoline precursors. researchgate.netmdpi.com While the choice of amine base can significantly affect reaction rates, the enantiomeric excess may not always be drastically altered for certain substrates, such as the precursor to mivacurium chloride. mdpi.com

Isolation and Stereoisomeric Enrichment Techniques

Following synthesis, particularly when dealing with mixtures of stereoisomers or when using chiral resolution, techniques for isolation and stereoisomeric enrichment are necessary to obtain mivacurium chloride with the desired isomeric composition and purity. Mivacurium chloride is a mixture of trans-trans, cis-trans, and cis-cis stereoisomers, with the trans-trans and cis-trans isomers being the major and more potent components. wikipedia.orgfda.govnih.gov

Techniques for analyzing and separating stereoisomers include chromatography, such as high-performance liquid chromatography (HPLC), often with stereospecific stationary phases, and gas chromatography-mass spectrometry (GC-MS) after derivatization. nih.govnih.govumaryland.edu For chiral amines like the tetrahydroisoquinoline precursor, analysis of optical purity can be performed using methods like NMR spectroscopy with chiral solvation reagents or by forming diastereomeric derivatives that can be separated and analyzed by GC or HPLC. nih.govmdpi.com

Isolation and purification of mivacurium chloride can involve steps such as extraction and treatment with adsorbent resins to remove impurities. google.com The final product is typically recovered through techniques like filtration and evaporation. google.com The purity and stereoisomeric composition of the final mivacurium chloride are critical for its pharmacological activity. fda.govnih.gov

Analytical Methodologies for Stereoisomeric Purity Determination

Analytical methods for determining the stereoisomeric purity of mivacurium chloride primarily focus on separating and quantifying the cis-cis, cis-trans, and trans-trans isomers. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. researchgate.netoup.comnih.govresearchgate.net

Stereospecific HPLC methods have been developed and utilized to analyze mivacurium isomers in various matrices, including pharmaceutical preparations and biological samples such as plasma. researchgate.netoup.comnih.govresearchgate.net These methods often involve the use of specific stationary phases and mobile phases optimized for the separation of these closely related stereoisomers.

One reported stereospecific HPLC method coupled with fluorescence detection was used to analyze mivacurium in beagle dogs. nih.gov This method successfully separated the three isomers, allowing for the characterization of their individual pharmacokinetics. nih.gov

Another study details stereoselective HPLC methods coupled with fluorometric detection for determining mivacurium isomers and their metabolites in human plasma. researchgate.net These methods were used to assess the in vitro degradation patterns and pharmacokinetic parameters of the individual isomers. researchgate.net

Furthermore, HPLC methods with charged aerosol detection (CAD) have been developed for the simultaneous determination of mivacurium isomers and their degradants in pharmaceutical preparations. researchgate.net A method using a C18 column and a mobile phase containing formic acid in water and methanol (B129727) has shown promising results for separating the three mivacurium isomers and related impurities. researchgate.net

While direct analysis of some chiral precursors of mivacurium chloride by Gas Chromatography (GC) can be challenging due to high boiling points and column stability issues, derivatization techniques can be employed to form diastereomers that are resolvable on achiral GC columns. mdpi.comscirp.org For example, derivatization with (-)-(1R)-menthyl chloroformate has been used to analyze the optical purity of substituted tetrahydroisoquinolines, a class of compounds that includes precursors to mivacurium chloride. scirp.org This approach involves forming diastereomeric carbamates that can be separated and quantified to determine the enantiomeric composition of the original chiral amine. scirp.org

The purity of mivacurium chloride is typically assessed by HPLC, with specifications often requiring a minimum purity for the total of isomers. tcichemicals.comgoogle.com For instance, a purity of at least 93.0% (total of isomers) by HPLC has been specified. tcichemicals.com Reported HPLC assays for mivacurium chloride have shown varying proportions of the isomers and the presence of impurities such as acid esters. google.com Achieving high purity, often exceeding 99.5%, is a goal in the development of synthetic processes for mivacurium chloride. google.com

Data on the typical proportions of the three main stereoisomers found in mivacurium chloride are presented below:

| Stereoisomer | Approximate Proportion (%) |

| trans-trans | 52-60 |

| cis-trans | 34-40 |

| cis-cis | 4-8 |

These analytical methodologies are essential for ensuring the quality, consistency, and pharmacological integrity of mivacurium chloride preparations by accurately determining their stereoisomeric composition.

Molecular Pharmacology and Receptor Interactions

Mechanism of Action at the Neuromuscular Junction

The primary site of action for mivacurium (B34715) chloride is the neuromuscular junction, the specialized synapse between a motor neuron and a muscle fiber. drugbank.com Here, it interferes with the normal process of neurotransmission, leading to muscle relaxation.

Mivacurium chloride functions as a competitive antagonist to acetylcholine (B1216132) (ACh) at the cholinergic receptors located on the motor end-plate. drugbank.com By binding to these receptors without activating them, it prevents ACh released from the motor neuron from binding and initiating muscle contraction. drugbank.com This results in a blockade of neuromuscular transmission. drugbank.com This action is reversible and can be overcome by increasing the concentration of ACh at the synapse, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine (B1678181). drugbank.com

The neuromuscular block produced by mivacurium is characteristic of non-depolarizing agents, meaning it does not cause initial muscle fasciculations, which are seen with depolarizing agents like succinylcholine (B1214915). drugbank.com The potency of mivacurium is influenced by its chemical structure, which includes ten methoxy (B1213986) groups. wikipedia.org Mivacurium is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. The trans-trans and cis-trans stereoisomers constitute the vast majority of the mixture and are the most potent in their neuromuscular blocking activity. fda.gov The cis-cis isomer is estimated to have about one-tenth the potency of the other two. fda.gov

The pharmacological action of mivacurium chloride is antagonism of nicotinic acetylcholine receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels crucial for fast synaptic transmission at the neuromuscular junction. drugbank.com

Mivacurium chloride demonstrates activity at both muscular and neuronal nAChRs. The primary therapeutic effect of neuromuscular blockade is due to its interaction with the adult muscular-type nAChR, which is composed of α1, β1, δ, and ε subunits ((α1)₂β1δε). wikipedia.org

In addition to its effects at the neuromuscular junction, mivacurium has been shown to inhibit acetylcholine-induced activation of various neuronal nAChR subtypes. nih.gov Functional studies have demonstrated its antagonist activity at human α3β2-, α3β4-, α4β2-, and α7-containing nAChRs. nih.gov This indicates a broad spectrum of interaction with different nAChR subtypes, although its clinical significance is primarily related to the muscular subtype.

Quantitative studies, particularly those utilizing Xenopus oocytes expressing specific human recombinant nAChR subtypes, have provided valuable insights into the potency of mivacurium at different receptors. These studies have determined the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the receptor's response to acetylcholine.

Mivacurium shows a high affinity for the adult human muscular α1β1εδ-containing nAChR, with a reported IC50 value of 3.69 nM. nih.gov Its potency at various neuronal nAChRs is more varied, as indicated by the following IC50 values obtained from studies on Xenopus oocytes: nih.gov

| Receptor Subtype | IC50 Value (µM) |

| α3β2 | 69.04 |

| α3β4 | 3.71 |

| α4β2 | 1.52 |

| α7 | 2.90 |

These data suggest that while mivacurium is a potent antagonist at the muscular nAChR, it also has the capacity to inhibit several neuronal nAChR subtypes, albeit with generally lower potency.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Interactions with Muscarinic Receptor Subtypes

In addition to its primary action at nicotinic receptors, mivacurium chloride also interacts with muscarinic acetylcholine receptors (mAChRs), which can contribute to some of its secondary effects.

Research has shown that mivacurium acts as an antagonist at M2 muscarinic receptors. nih.gov These receptors are found in various tissues, including the heart, where they mediate a decrease in heart rate. nih.gov Blockade of these cardiac M2 receptors can therefore lead to tachycardia. In the lungs, M2 receptors on parasympathetic nerves inhibit the release of acetylcholine, acting as a negative feedback mechanism. nih.gov Antagonism of these prejunctional M2 receptors can potentiate vagally induced bronchoconstriction if there is no concurrent blockade of M3 receptors on the airway smooth muscle. nih.gov

Studies in guinea pigs have demonstrated that mivacurium is a more potent antagonist of M3 receptors than M2 receptors. nih.gov One study reported an ED50 of 0.3 mg/kg for mivacurium at guinea pig cardiac M2 receptors, compared to an ED50 of 0.1 mg/kg at bronchial M3 receptors. nih.gov Another study examining the relative potency of several neuromuscular blocking agents at M2 receptors found mivacurium to be less potent than pancuronium (B99182), gallamine (B1195388), rocuronium, atracurium (B1203153), pipecuronium, and doxacurium (B1220649). wikipedia.org

M3 Receptor Antagonism

Mivacurium chloride, along with other neuromuscular blocking agents, exhibits an affinity for muscarinic receptors, acting as an antagonist. drugbank.comnih.gov Specifically at the M3 muscarinic receptor, mivacurium's interaction has been quantified through competitive radioligand binding assays. nih.gov These studies help to understand the potential for side effects related to the blockade of these receptors, such as changes in bronchial smooth muscle tone.

In a comparative study using Chinese hamster ovary cells transfected with M3 muscarinic receptors, mivacurium was shown to displace the antagonist ³H-quinuclidinyl benzilate (³H-QNB). nih.gov The research established a relative order of potency for various neuromuscular relaxants at the M3 receptor. The findings indicated that mivacurium has a lower affinity for the M3 receptor compared to several other agents like pancuronium and atracurium, but a higher affinity than gallamine, succinylcholine, and doxacurium. nih.gov

Table 1: Relative Potency of Neuromuscular Relaxants at the M3 Muscarinic Receptor

| Compound | Relative Potency (Highest to Lowest) |

|---|---|

| Pancuronium | 1 |

| Atracurium | 2 |

| Pipecuronium | 3 |

| Rocuronium | 4 |

| Mivacurium | 5 |

| Gallamine | 6 |

| Succinylcholine | 7 |

| Doxacurium | 8 |

Source: Data compiled from research on competitive radioligand binding assays. nih.gov

While all tested neuromuscular relaxants showed some affinity for the M3 receptor, the concentrations of mivacurium required to interact with this receptor are generally outside the range typically achieved during clinical use. nih.gov

Reversal of Neuromuscular Blockade by Acetylcholinesterase Inhibitors

The neuromuscular blockade induced by mivacurium chloride can be antagonized by acetylcholinesterase inhibitors. drugbank.comrxlist.com These reversal agents, such as neostigmine and edrophonium (B1671111), function by inhibiting the acetylcholinesterase enzyme. openanesthesia.org This inhibition leads to an increased concentration of acetylcholine at the neuromuscular junction, which then competes with mivacurium at the nicotinic cholinergic receptors on the motor end-plate, thereby restoring neuromuscular transmission. drugbank.comopenanesthesia.orgveeva.com

A unique aspect of mivacurium is its rapid metabolism by plasma cholinesterase (butyrylcholinesterase). nih.govregionh.dk This presents a complex interaction with certain acetylcholinesterase inhibitors. Neostigmine, for instance, can also inhibit plasma cholinesterase, the very enzyme responsible for mivacurium's breakdown. jaypeedigital.comnih.gov This dual inhibition can delay the hydrolysis of mivacurium, and in some cases, paradoxically prolong the neuromuscular block, especially when administered during a deep level of blockade. nih.gov In contrast, edrophonium has minimal effect on plasma cholinesterase, which may allow for a more predictable and rapid reversal of mivacurium's effects without hampering its natural metabolic clearance. jaypeedigital.com

Systematic reviews and clinical trials have evaluated the efficacy of these inhibitors in accelerating recovery from mivacurium-induced blockade. nih.govjvsmedicscorner.com Evidence suggests that both neostigmine and edrophonium can accelerate recovery when administered at a moderate level of neuromuscular block. nih.govjvsmedicscorner.comresearchgate.net However, at deeper levels of blockade, only edrophonium has been shown to consistently hasten recovery. nih.govresearchgate.net No studies were identified in systematic reviews that evaluated pyridostigmine (B86062) for the reversal of mivacurium. nih.govjvsmedicscorner.comresearchgate.net

Table 2: Efficacy of Neostigmine in Reversing Mivacurium Blockade

| Study Parameter | Placebo (Spontaneous Recovery) | Neostigmine (20 µg/kg) | Neostigmine (40 µg/kg) |

|---|---|---|---|

| Time to TOF Ratio > 0.70 (min) | 17.0 +/- 5.1 | 11.4 +/- 3.0 | 11.4 +/- 3.5 |

Source: Data from a study on antagonism of neuromuscular blockade at the end of a mivacurium infusion. nih.gov The study concluded that 20 µg/kg appears to be the optimal dose. nih.gov

Table 3: Efficacy of Edrophonium in Reversing Deep Mivacurium Blockade

| Study Parameter | Placebo (Spontaneous Recovery) | Edrophonium (0.125 mg/kg) | Edrophonium (0.25 mg/kg) | Edrophonium (0.50 mg/kg) |

|---|---|---|---|---|

| Time to TOF Ratio ≥ 0.7 (min) | 13.5 +/- 2.6 | 9.2 +/- 2.6 | Data not significantly different from 0.125 mg/kg | Data not significantly different from 0.125 mg/kg |

Source: Data from a study on reversing deep mivacurium-induced neuromuscular block. nih.govresearchgate.net The study concluded that a low dose of edrophonium hastens reversal by about four minutes, with higher doses providing no additional benefit. nih.govresearchgate.net

Research comparing neostigmine and edrophonium for reversing profound mivacurium block (T1 at 2-3% of control) found that edrophonium significantly decreased recovery times for all measured parameters. nih.gov Neostigmine initially accelerated recovery to 75% T1 but delayed the final recovery to 95% T1 and a train-of-four (TOF) ratio of 90% when compared to spontaneous recovery. nih.gov This has led to the recommendation that neostigmine should be avoided for the reversal of intense mivacurium blockade. nih.gov

Table 4: Comparison of Reversal Agents for Intense Mivacurium Blockade

| Recovery Endpoint | Spontaneous Recovery (min) | Neostigmine (0.07 mg/kg) (min) | Edrophonium (1 mg/kg) (min) |

|---|---|---|---|

| T1 Recovery to 75% | 8.58 +/- 3.60 | 6.88 +/- 2.66 | 4.97 +/- 2.96 |

| T1 Recovery to 95% | 13.29 +/- 5.24 | 18.53 +/- 9.09 | 9.35 +/- 5.24 |

| TOF Ratio Recovery to 90% | 17.86 +/- 6.44 | 31.37 +/- 12.11 | 12.24 +/- 6.66 |

Source: Data from a study on the reversal of profound mivacurium-induced neuromuscular blockade. nih.gov

Metabolic Pathways and Biotransformation Kinetics

Enzymatic Hydrolysis by Plasma Cholinesterase

The primary mechanism for the inactivation and elimination of mivacurium (B34715) chloride is enzymatic hydrolysis catalyzed by plasma cholinesterase, also known as butyrylcholinesterase (BChE) or pseudocholinesterase. mims.comdrugbank.commedicines.org.ukpharmgkb.orgfda.govnih.govfda.govnih.govfda.govnih.govmedscape.comcambridge.orgresearchgate.netwikidoc.orgcambridge.orgscience.gov This rapid hydrolysis in the plasma is responsible for the relatively short duration of action of mivacurium compared to other neuromuscular blocking agents metabolized by different pathways. patsnap.commims.comnih.gov

Role as the Primary Inactivation Mechanism

Enzymatic hydrolysis by plasma cholinesterase serves as the principal pathway for the inactivation of mivacurium. mims.commedicines.org.ukpharmgkb.orgfda.govfda.govfda.govwikidoc.org This process occurs rapidly in the bloodstream, leading to the breakdown of the parent compound into inactive metabolites. patsnap.commims.comdrugbank.com The efficiency of this enzymatic breakdown dictates the duration of neuromuscular blockade. patsnap.com

Identification and Characterization of Metabolites (Quaternary Alcohol and Monoester)

The enzymatic hydrolysis of mivacurium chloride by plasma cholinesterase yields two primary metabolites: a quaternary alcohol and a quaternary monoester. mims.commedicines.org.ukpharmgkb.orgfda.govfda.govfda.govwikidoc.orgfda.gov Studies, primarily in animal models such as cats and dogs, have indicated that these metabolites are unlikely to possess clinically significant neuromuscular, autonomic, or cardiovascular activity at concentrations observed in humans. mims.commedicines.org.ukpharmgkb.orgfda.govwikidoc.org Urine and bile are important elimination pathways for these two metabolites. fda.govfda.gov

Sequential Ester Hydrolysis and Termination of Pharmacological Activity

Mivacurium is a bisbenzyltetrahydroisoquinolinium agent with ester linkages in its structure. wikipedia.org Its degradation by plasma cholinesterases involves the rapid hydrolysis of one ester moiety initially, resulting in mono-quaternary metabolites, one of which still retains an intact ester moiety. wikipedia.org While the search results don't explicitly detail a "sequential" hydrolysis of both ester bonds in the context of terminating activity in the same metabolite molecule, they emphasize that the rapid hydrolysis of the first ester bond by plasma cholinesterase is the key event that leads to the formation of metabolites with significantly reduced or insignificant neuromuscular blocking activity, effectively terminating the pharmacological action of the parent compound. wikipedia.orgmims.commedicines.org.ukpharmgkb.orgfda.govwikidoc.org The lack of a bis-quaternary structure in the metabolites effectively terminates the neuromuscular blocking action. wikipedia.org

Influence of Plasma Cholinesterase Activity on Mivacurium Metabolism

The rate of mivacurium metabolism is directly influenced by the activity of plasma cholinesterase. patsnap.commims.comdrugbank.commedscape.comresearchgate.net Variations or deficiencies in this enzyme's activity can significantly impact the duration of neuromuscular blockade. patsnap.comdrugbank.commedscape.com

Impact of Genetic Polymorphisms (e.g., Atypical Cholinesterase Gene)

Genetic polymorphisms in the butyrylcholinesterase (BCHE) gene can lead to variations in plasma cholinesterase activity, affecting mivacurium metabolism. drugbank.commedicines.org.ukfda.govnih.govfda.govnih.govmedscape.comscience.govcenmed.comumich.eduresearchgate.netresearchgate.netresearchgate.netmedlineplus.govmims.com Individuals heterozygous for the atypical cholinesterase gene may experience a prolonged duration of mivacurium block compared to those with normal enzyme activity. medicines.org.ukpharmgkb.orgfda.govfda.gov For instance, the clinically effective duration of block after a 0.15 mg/kg dose of mivacurium in heterozygous patients can be approximately 10 minutes longer than in patients with a normal genotype and normal plasma cholinesterase activity. medicines.org.ukpharmgkb.org Patients who are homozygous for the atypical cholinesterase gene are exquisitely sensitive to mivacurium and exhibit a markedly prolonged neuromuscular blockade. drugbank.compharmgkb.orgfda.govnih.govmedscape.comresearchgate.netmims.comnih.gov In these individuals, even small doses can result in a significantly extended duration of paralysis, and the use of mivacurium is generally not recommended or requires extreme caution and significant dose reduction. pharmgkb.orgfda.govnih.govmims.comnih.gov The atypical variant of cholinesterase has a reduced affinity for substrates like mivacurium. umich.edu

Effects of Acquired Enzyme Deficiencies

Acquired deficiencies in plasma cholinesterase activity, resulting from various physiological or pathological conditions, can also lead to altered mivacurium metabolism and prolonged neuromuscular blockade. fda.govnih.govmedscape.comresearchgate.netresearchgate.net Conditions associated with reduced plasma cholinesterase activity include liver disease, chronic infection, malignancy, malnutrition, uremia, and severe burns. drugbank.comfda.govfda.govmedscape.comresearchgate.netmedlineplus.govnih.gov For example, patients with end-stage liver disease have shown significantly lower plasma clearance of mivacurium and a longer elimination half-life compared to individuals with normal hepatic function. drugbank.comfda.gov In burned patients, decreased plasma cholinesterase activity can prolong recovery, and this prolonged recovery has been shown to be inversely related to enzyme activity. researchgate.net Certain medications can also inhibit plasma cholinesterase activity, potentially affecting mivacurium metabolism. medscape.com

Stereoisomer-Specific Clearance Dependence on Plasma Cholinesterase

Mivacurium chloride is composed of three stereoisomers: the trans-trans diester, the cis-trans diester, and the cis-cis diester. fda.govmedsafe.govt.nzfda.gov The trans-trans and cis-trans isomers constitute the majority of the mixture (92% to 96%) and are considered equipotent in terms of neuromuscular blocking potency. fda.govmedsafe.govt.nzfda.govresearchgate.netfda.gov The cis-cis isomer makes up a smaller percentage (typically 4% to 8%) and has significantly less neuromuscular blocking potency, estimated to be about one-tenth that of the other two isomers based on studies in cats. fda.govmedsafe.govt.nzfda.govresearchgate.nethres.ca

The clearance of the two more potent isomers, cis-trans and trans-trans, is very high and is dependent on plasma cholinesterase activity. fda.govfda.govfda.gov Their high metabolic clearance, combined with a relatively small volume of distribution, results in a short elimination half-life of approximately 2 minutes for these isomers. fda.govhres.cafda.govfda.gov This rapid clearance is consistent with the short duration of action of mivacurium. fda.govhres.cafda.gov In vitro studies have shown mean half-life values of approximately 1.3 minutes for the trans-trans isomer and 0.8 minutes for the cis-trans isomer in human plasma from healthy volunteers. fda.govwikidoc.org

Hydrolysis of mivacurium by plasma cholinesterase is stereoselective, with the ester group in the trans configuration being more accessible to enzymatic attack. researchgate.net

In contrast to the active isomers, the clearance of the less potent cis-cis isomer is not dependent on plasma cholinesterase. fda.govwikidoc.orgfda.gov Studies in healthy surgical patients have reported a mean clearance for the cis-cis isomer of 4.6 mL/min/kg and a longer mean half-life of 53 minutes. fda.govwikidoc.orgfda.gov These data suggest that pathways other than hydrolysis by plasma cholinesterase contribute to the elimination of the cis-cis isomer in vivo. fda.govfda.gov

Conditions that affect plasma cholinesterase activity can significantly impact the clearance and duration of action of the active mivacurium isomers. For instance, patients with end-stage liver disease, who often have markedly decreased plasma cholinesterase activity, show a significantly longer duration of action of mivacurium. fda.govmedicines.org.ukhres.cadrugbank.com Similarly, individuals with genetic abnormalities resulting in atypical plasma cholinesterase exhibit prolonged neuromuscular block after mivacurium administration. medsafe.govt.nznps.org.aumedicines.org.ukresearchgate.netdrugfuture.com

Data on stereoisomer pharmacokinetic parameters in healthy adult patients highlight the differences in clearance and half-life among the isomers:

| Stereoisomer | Plasma Clearance (mL/min/kg) | Elimination Half-life (minutes) |

| cis-trans | 99 (52-230) hres.ca | ~2 fda.govhres.cafda.govfda.gov |

| trans-trans | 53 (32-105) hres.ca | ~2 fda.govhres.cafda.govfda.gov |

| cis-cis | 4.2 (2.4-5.4) hres.ca | 53 (20-80) fda.govwikidoc.orgfda.gov |

Values for cis-trans and trans-trans clearance and cis-cis clearance and half-life are mean (range) from a study in ASA Physical Status I-II adult patients hres.ca. Half-life for cis-trans and trans-trans is approximate based on multiple sources. fda.govhres.cafda.govfda.gov

Minor Elimination Pathways for Unchanged Compound and Metabolites

While hydrolysis by plasma cholinesterase is the primary route of inactivation, renal and biliary excretion are considered minor elimination pathways for unchanged mivacurium. fda.govfda.govnps.org.auresearchgate.netfda.gov However, urine and bile are important elimination pathways for the two primary metabolites resulting from plasma cholinesterase hydrolysis. fda.govfda.govresearchgate.nethres.cafda.gov

Approximately 7% of an administered dose of mivacurium is excreted unchanged in the urine. drugs.commims.com In young adults, about 40% to 50% of an administered dose is excreted in the urine within 5 to 6 hours, while in the elderly, this figure is approximately 30%. hres.ca High concentrations of metabolites have been found in bile samples. hres.ca

Studies in patients with end-stage renal disease have shown that while the pharmacokinetics of the more potent cis-trans and trans-trans isomers are not significantly affected, likely due to their primary clearance by plasma cholinesterase, the clearance of the cis-cis isomer is lower, and the half-lives of the cis-cis isomer and metabolites are longer compared to patients with normal renal function. hres.cawikidoc.orgfda.govdrugs.com This indicates that renal excretion plays a more significant role in the elimination of the cis-cis isomer and the metabolites than in the elimination of the active parent compound.

Multiple degradation/elimination pathways appear to exist for mivacurium, potentially including hydrolysis by liver esterases in addition to elimination in bile and renal excretion. medsafe.govt.nz However, the contribution of hepatic metabolism by esterases other than plasma cholinesterase is generally considered minor compared to the extensive hydrolysis by plasma cholinesterase circulating in the blood.

Structure Activity Relationship Sar Studies

Correlative Analysis of Chemical Structure and Pharmacological Potency

Correlative analysis involves examining how variations in chemical structure correspond to changes in pharmacological potency. For mivacurium (B34715) chloride, key structural elements influencing its activity include the benzylisoquinolinium moiety, methoxy (B1213986) group substitutions, and the design of the bridging chain.

Impact of Benzylisoquinolinium Moiety Saturation on Potency

The core structure of mivacurium chloride includes tetrahydroisoquinolinium rings, which are saturated forms of benzylisoquinoline. wikipedia.orgoup.com Research has indicated that the partial saturation of the benzylisoquinoline ring to the tetrahydroisoquinoline ring significantly increases the potency of neuromuscular blocking agents in this class. wikipedia.org This structural feature is a standard building block in clinically used neuromuscular blocking agents derived from this lineage. wikipedia.org

Role of Methoxy Group Substitution in Activity Modulation

The presence and position of methoxy (-OCH3) groups on the benzylisoquinolinium heads play a role in modulating the activity of these compounds. Mivacurium chloride possesses ten methoxy groups. wikipedia.org Studies comparing related compounds like atracurium (B1203153) (eight methoxy groups) and doxacurium (B1220649) (twelve methoxy groups) suggest a correlation between the number of methoxy groups and neuromuscular blocking potency, with potency generally increasing with more methoxy groups. wikipedia.orgoup.com

Influence of Bridging Chain Design and Flexibility

The bridging chain connecting the two tetrahydroisoquinolinium moieties in mivacurium chloride is an oct-4-ene diester. wikipedia.orgfda.govfda.gov This chain is relatively long and contains a double bond, contributing to its flexibility. oup.com The design and flexibility of this bridging chain are important for the proper orientation and binding of the molecule to the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. The ester linkages within the bridging chain are also the sites of enzymatic hydrolysis by plasma cholinesterase, which is the primary mechanism of mivacurium inactivation and contributes to its short duration of action. wikipedia.orgmedicines.org.ukmedicines.org.ukmedsafe.govt.nz

Stereoisomeric Contributions to Neuromuscular Blocking Potency

Mivacurium chloride is administered as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. wikipedia.orgmedicines.org.ukfda.govfda.govmedicines.org.ukmedsafe.govt.nzchemicalbook.comscbt.comfda.gov These isomers arise from the chirality at the C-1 carbon of the tetrahydroisoquinolinium rings and the E/Z isomerism at the double bond in the bridging chain. wikipedia.org The trans-trans and cis-trans stereoisomers constitute the majority of the mixture, typically comprising 92% to 96% of mivacurium chloride. medicines.org.ukfda.govfda.govmedicines.org.ukmedsafe.govt.nzscbt.comfda.gov Studies, particularly in cats, have shown that the neuromuscular blocking potencies of the trans-trans and cis-trans isomers are not significantly different from each other or from the mixture as a whole. medicines.org.ukfda.govfda.govmedicines.org.ukmedsafe.govt.nzscbt.comfda.gov In contrast, the cis-cis isomer has been estimated to have significantly lower potency, approximately one-tenth of the neuromuscular blocking potency of the other two stereoisomers. wikipedia.orgmedicines.org.ukfda.govfda.govmedicines.org.ukmedsafe.govt.nzscbt.comfda.gov

The approximate proportions of the stereoisomers in mivacurium chloride are typically around 60% trans-trans, 35% cis-trans, and 6% cis-cis. hres.ca

Here is a table summarizing the relative potencies of the mivacurium stereoisomers:

| Stereoisomer | Approximate Proportion in Mixture | Relative Neuromuscular Blocking Potency (compared to trans-trans/cis-trans) |

| trans-trans | 56% - 60% | 1 |

| cis-trans | 35% - 42.4% | 1 |

| cis-cis | 6% - 7.5% | Approximately 0.1 |

Note: Proportions and relative potencies are based on findings from various studies, including those in cats. wikipedia.orgmedicines.org.ukfda.govfda.govmedicines.org.ukmedsafe.govt.nzscbt.comfda.govhres.ca

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches involve using computational and statistical methods to find quantitative relationships between molecular descriptors of chemical compounds and their biological activities. oup.com

Computational Modeling for Predictive SAR

Computational modeling plays a significant role in QSAR studies for predicting the SAR of neuromuscular blocking agents like mivacurium chloride. oup.com These computational methods can analyze various molecular properties, such as electronic structure, lipophilicity, and steric factors, and correlate them with observed pharmacological effects. oup.com This allows researchers to predict the potential activity of new compounds before they are synthesized and tested experimentally, thereby streamlining the drug discovery process. oup.com Predictive QSAR modeling workflows are used to create, screen, and prioritize potential drug candidates based on their predicted SAR profiles. researchgate.net

Applications in Rational Drug Design for Neuromuscular Blocking Agents

The principles derived from SAR studies of existing NMBAs, including compounds like mivacurium and its predecessors, have been instrumental in the rational design of new agents with improved pharmacological profiles. Rational drug design in this context involves using structural information and understanding of receptor interactions and metabolic pathways to synthesize compounds with predicted desirable properties.

The historical pursuit of ideal replacements for succinylcholine (B1214915), driven by SAR, led to the development of various non-depolarizing NMBAs with differing durations of action wikipedia.orgresearchgate.netnih.govsaica.com.au. The design of atracurium, for instance, incorporated ester linkages and a specific structure to facilitate its degradation via Hofmann elimination, a predictable chemical process, in addition to ester hydrolysis oup.com. This was a deliberate design strategy to achieve an intermediate duration of action independent of renal or hepatic function.

Building upon the benzylisoquinolinium scaffold, the design of mivacurium aimed for a shorter duration of action compared to atracurium by making the ester linkages more susceptible to hydrolysis by plasma cholinesterase researchgate.netnih.govwikipedia.org. This exemplifies rational design focused on tailoring the metabolic fate of the drug to control its duration of effect.

Further rational design efforts have explored modifying the structure of existing NMBAs to optimize potency, reduce side effects, or alter metabolic pathways. The development of cisatracurium, a single stereoisomer of atracurium, with increased potency and a more favorable side-effect profile compared to the mixture, highlights the application of stereochemical understanding gained from SAR studies in rational design oup.com.

Recent research continues to utilize the structural frameworks of established NMBAs like atracurium and mivacurium for the rational design and synthesis of novel derivatives nih.gov. These studies involve analyzing the SAR and configuration-activity relationships of new compounds, often employing computational techniques like molecular docking to predict their interaction with the nicotinic acetylcholine receptor nih.gov. This ongoing work demonstrates how the knowledge gained from studying compounds like mivacurium directly informs the design and evaluation of potential next-generation NMBAs nih.gov.

While not directly related to mivacurium's SAR being applied to design other NMBAs, the development of selective reversal agents like sugammadex (B611050) for steroidal NMBAs (rocuronium, vecuronium) represents another facet of rational drug design in the neuromuscular field. Sugammadex was rationally designed as a modified cyclodextrin (B1172386) cavity to encapsulate and inactivate specific steroidal structures, illustrating the power of targeted molecular design based on the chemical properties of the drug to be reversed portico.orgnih.gov. Although sugammadex does not bind to isoquinolinium agents like mivacurium, its development underscores the broader application of rational design principles in managing neuromuscular blockade portico.orgnih.gov.

Key Structural Features and Properties Influencing NMBA Activity and Metabolism

| Structural Feature | Impact on Activity/Metabolism | Relevance to Mivacurium/Design |

| Bisquaternary Ammonium Structure | Essential for neuromuscular blocking activity, interacts with receptor anionic sites. | Core feature of Mivacurium. |

| Distance between Quaternary Nitrogens | Influences binding affinity and efficacy at the receptor (optimal distance ~1-1.4 nm). | Considered in the design of the linker chain. |

| Ester Linkages | Sites for hydrolysis, influencing metabolic rate and duration of action. | Key to Mivacurium's rapid metabolism by plasma cholinesterase. |

| Stereochemistry | Affects potency and potentially metabolic rate of different isomers. | Mivacurium's isomers have differing potencies. |

| Flexibility/Rigidity of Linker | Influences the ability to adopt optimal conformation for receptor binding. | Mivacurium has a flexible linker with a double bond. |

Preclinical Research Models and Experimental Methodologies

In Vitro Receptor Binding and Functional Assays

In vitro studies provide valuable insights into the direct interactions of mivacurium (B34715) chloride with its target receptors and the resulting functional changes.

Xenopus Oocyte Expression Systems for Receptor Characterization

Xenopus oocytes are widely used as an expression system to characterize the functional properties of various receptor subtypes, including human muscle and neuronal nAChRs. By injecting messenger RNA (mRNA) encoding specific receptor subunits into Xenopus oocytes, researchers can create cells that express these receptors on their surface, allowing for controlled study of drug interactions. nih.govresearchgate.netadelaide.edu.au

Studies using Xenopus oocytes expressing human recombinant nAChRs have shown that mivacurium inhibits acetylcholine-induced activation of both neuronal and adult human muscular nAChRs. Specifically, mivacurium has demonstrated inhibitory activity against human α3β2-, α3β4-, α4β2-, and α7-containing neuronal nAChRs, as well as adult human muscular α1β1εδ-containing nAChRs. caymanchem.com The concentration required for 50% inhibition (IC50) has been determined for these subtypes, indicating varying sensitivities of different nAChR subtypes to mivacurium. For instance, IC50 values for human neuronal nAChRs were reported as 69.04 nM for α3β2, 3.71 nM for α3β4, 1.52 nM for α4β2, and 2.90 nM for α7. The IC50 for adult human muscular α1β1εδ-containing nAChRs was found to be 3.69 nM. caymanchem.com These findings highlight the ability of mivacurium to interact with multiple nAChR subtypes, although its primary therapeutic target is the muscle-type nAChR at the neuromuscular junction. nps.org.auhpra.iehres.ca

Isolated Tissue and Organ Preparations (e.g., Guinea Pig Lung and Heart, Rat Atria)

Isolated tissue and organ preparations allow for the assessment of mivacurium's effects on specific tissues, including those expressing muscarinic receptors. While primarily known for its action on nicotinic receptors, mivacurium has also been shown to interact with muscarinic receptors. caymanchem.com

Studies using isolated guinea pig lung and heart preparations have investigated the interaction of nondepolarizing muscle relaxants, including mivacurium, with muscarinic M2 and M3 receptors. caymanchem.comjpp.krakow.pl Mivacurium has been reported to inhibit guinea pig cardiac M2 receptors and guinea pig bronchial M3 receptors with specified ED50 values (0.3 mg/kg and 0.1 mg/kg, respectively, for ex vivo preparations). caymanchem.com These findings suggest that mivacurium can exert effects on tissues beyond the neuromuscular junction, although the clinical significance of these interactions at therapeutic doses is generally considered minimal.

In vitro studies using rat tracheal rings pre-contracted with carbachol (B1668302) or pilocarpine (B147212) have also been conducted to evaluate the effects of neuromuscular blocking drugs on tracheal smooth muscle tone. Mivacurium produced little effect in these preparations, and an EC50 value could not be calculated in some studies. jpp.krakow.pl

In Vivo Animal Models for Neuromuscular Blockade Assessment

In vivo animal models are essential for evaluating the neuromuscular blocking potency, onset, duration, and recovery profile of mivacurium chloride in a complex physiological setting.

Species-Specific Pharmacodynamic Responses

The pharmacodynamic responses to mivacurium chloride can vary across different animal species. These variations are important to consider when extrapolating preclinical findings to humans.

Studies in sheep have demonstrated that mivacurium induces neuromuscular blockade with a more rapid onset time compared to atracurium (B1203153) and vecuronium (B1682833). caymanchem.com In dogs anesthetized with halothane, mivacurium has been shown to have a rapid onset and a long duration of effect at the dosages tested. nih.gov The interval from onset to 100% neuromuscular blockade and the duration of measurable neuromuscular blockade in dogs were found to be dose-dependent. nih.gov

Pharmacokinetic and pharmacodynamic studies in dogs have also investigated the behavior of the individual stereoisomers of mivacurium. umaryland.edunih.gov Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. nps.org.auumaryland.edumedicines.org.ukwikipedia.orgfda.govfda.govscbt.comfda.govfda.govfda.gov The trans-trans and cis-trans isomers constitute the majority (92% to 96%) of mivacurium chloride and have similar neuromuscular blocking potencies, while the cis-cis isomer has significantly lower potency (approximately one-tenth of the other two in cats). nps.org.aumedicines.org.ukfda.govscbt.comfda.govfda.govfda.gov Studies in cats have estimated the cis-cis isomer to have about one-tenth the neuromuscular blocking potency of the other two stereoisomers. nps.org.aumedicines.org.ukfda.govscbt.comfda.govfda.govfda.gov

Comparative Neuromuscular Effects with Other Agents in Animal Models

Comparative studies in animal models provide a context for the neuromuscular blocking profile of mivacurium chloride relative to other neuromuscular blocking agents.

As mentioned, comparative studies in sheep have shown mivacurium to have a faster onset than atracurium and vecuronium. caymanchem.com In studies comparing mivacurium with other agents like gantacurium (B1249894) in rhesus monkeys, the duration of action of gantacurium was approximately one half to one third that of mivacurium at equipotent dosages. researchgate.net

Studies in rats have investigated the interaction between mivacurium and succinylcholine (B1214915), another neuromuscular blocking agent. Results suggest that in rats, mivacurium administration can have a significant potentiating effect on a subsequent succinylcholine-induced neuromuscular block, leading to more prolonged duration of action for succinylcholine when administered during deeper mivacurium-induced block. researchgate.net

Metabolite Activity Assessment in Preclinical Models

Mivacurium is primarily metabolized by plasma cholinesterase, yielding quaternary alcohol and quaternary monoester metabolites. nps.org.aumedicines.org.ukfda.govfda.govfda.govmedsafe.govt.nz Preclinical studies have assessed the neuromuscular activity of these metabolites.

Pharmacological studies conducted in cats and dogs have indicated that the metabolites of mivacurium possess insignificant neuromuscular, autonomic, or cardiovascular activity at concentrations higher than those observed in humans. nps.org.aumedicines.org.ukfda.govmedsafe.govt.nz Tests in these animal models suggest that the metabolites are unlikely to produce clinically significant effects following mivacurium administration. fda.govfda.gov

Data Table: In Vitro Inhibition of Human nAChRs by Mivacurium in Xenopus Oocytes

| Receptor Subtype (Human) | IC50 (nM) |

| α3β2 neuronal | 69.04 caymanchem.com |

| α3β4 neuronal | 3.71 caymanchem.com |

| α4β2 neuronal | 1.52 caymanchem.com |

| α7 neuronal | 2.90 caymanchem.com |

| α1β1εδ muscular (adult) | 3.69 caymanchem.com |

Data Table: Neuromuscular Blocking Potency of Mivacurium Stereoisomers (Estimated in Cats)

| Stereoisomer | Estimated Neuromuscular Blocking Potency Relative to Trans-trans/Cis-trans |

| Trans-trans | 1 (Reference) nps.org.aumedicines.org.ukfda.govscbt.comfda.govfda.govfda.gov |

| Cis-trans | Not significantly different from trans-trans nps.org.aumedicines.org.ukfda.govscbt.comfda.govfda.govfda.gov |

| Cis-cis | Approximately one-tenth of the other two nps.org.aumedicines.org.ukfda.govscbt.comfda.govfda.govfda.gov |

Data Table: Neuromuscular Blockade Parameters of Mivacurium in Dogs (Halothane Anesthesia)

| Dosage (mg/kg) | Onset to 100% Blockade (minutes, mean ± SD) | Duration of Measurable Blockade (minutes, mean ± SD) |

| 0.01 | 3.92 ± 1.70 nih.gov | 33.72 ± 12.73 nih.gov |

| 0.02 | 2.42 ± 0.53 nih.gov | 65.38 ± 12.82 nih.gov |

| 0.05 | 1.63 ± 0.25 nih.gov | 151.0 ± 38.50 nih.gov |

Data Table: Pharmacokinetic Parameters of Mivacurium Isomers in Dogs (0.05 mg/kg IV)

| Isomer | Volume of Distribution (L/kg, mean ± SEM) | Half-Life (minutes, median, range) | Clearance (mL/min/kg, mean ± SEM) |

| Trans-trans | 0.18 ± 0.024 nih.gov | 34.9 (26.7 to 53.5) nih.gov | 12 ± 2 nih.gov |

| Cis-trans | 0.31 ± 0.05 nih.gov | 43.4 (31.5 to 69.3) nih.gov | 15 ± 2 nih.gov |

| Cis-cis | Not calculated (not detectable) nih.gov | Not calculated nih.gov | Not calculated nih.gov |

Comparative Molecular and Metabolic Pharmacology of Mivacurium Chloride

Comparison with Depolarizing Neuromuscular Blocking Agents (e.g., Succinylcholine)

Mivacurium (B34715) chloride and succinylcholine (B1214915), while both causing muscle relaxation, differ fundamentally in their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) and their metabolic fate.

Differences in Receptor Binding and Activation Mechanisms

Succinylcholine is a depolarizing neuromuscular blocking agent that acts as an acetylcholine (ACh) analog. It binds to the post-synaptic cholinergic receptors on the motor endplate, causing initial membrane depolarization that leads to transient muscle fasciculations. drugbank.comemdocs.netnih.gov Unlike ACh, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction, resulting in prolonged binding to the receptor and sustained depolarization. drugbank.compharmgkb.orgsquarespace.com This persistent depolarization inactivates voltage-gated sodium channels, preventing further action potentials and leading to skeletal muscle paralysis. drugbank.comemdocs.netaneskey.com

In contrast, mivacurium chloride is a non-depolarizing neuromuscular blocking agent. hres.canih.gov It competitively binds to the cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine. hres.cafda.govnih.gov This competitive binding prevents ACh from activating the receptor and inducing depolarization, thus stabilizing the post-synaptic membrane and leading to muscle relaxation without initial fasciculations. aneskey.compatsnap.com Non-depolarizing agents, including mivacurium, primarily block the α-subunit of the nicotinic receptor without activating the channel. squarespace.com They may also inhibit pre-synaptic ACh receptors, contributing to the fade phenomenon observed with train-of-four stimulation. aneskey.com

Contrasting Enzymatic Degradation Pathways

A key distinction between mivacurium chloride and succinylcholine lies in their metabolism. Both drugs are primarily metabolized by butyrylcholinesterase, also known as pseudocholinesterase (PChE) or plasma cholinesterase, an enzyme synthesized in the liver and found in plasma. pharmgkb.orgnih.govmedscape.comopenanesthesia.orgdroracle.ainih.govwikidoc.orgnih.govresearchgate.netresearchgate.netnih.govjvsmedicscorner.comekb.eg

Succinylcholine is rapidly hydrolyzed by PChE to succinylmonocholine (B1203878) and then to succinic acid and choline. pharmgkb.orgwikidoc.org This rapid hydrolysis in plasma is a major determinant of its short duration of action. pharmgkb.org

Similarly, mivacurium chloride is also hydrolyzed by plasma cholinesterase. hres.canih.govnih.govnih.govjvsmedicscorner.comwfsahq.orgresearchgate.net The rate of hydrolysis of mivacurium by PChE is estimated to be 70-80% the rate of succinylcholine hydrolysis. jvsmedicscorner.com This enzymatic degradation by PChE is the primary mechanism for the termination of mivacurium's effect. washington.edu Deficiency in PChE activity, whether inherited or acquired, can lead to significantly prolonged neuromuscular blockade for both succinylcholine and mivacurium. nih.govmedscape.comopenanesthesia.orgdroracle.ainih.govnih.govresearchgate.netresearchgate.net

Comparison with Intermediate-Acting Non-depolarizing Agents (e.g., Atracurium (B1203153), Vecuronium)

Mivacurium chloride shares the non-depolarizing mechanism with atracurium and vecuronium (B1682833) but differs in its chemical structure, receptor interactions, and metabolic pathways, resulting in a shorter duration of action.

Structural Distinctions and Pharmacophore Variations

Mivacurium, atracurium, and vecuronium are all non-depolarizing neuromuscular blocking agents, but they belong to different chemical classes. Mivacurium and atracurium are benzylisoquinolinium compounds, while vecuronium is an aminosteroid (B1218566). emdocs.netsquarespace.comoup.com

Benzylisoquinolinium compounds like atracurium and mivacurium have a bisquaternary structure with two quaternary nitrogen groups. nih.govresearchgate.net Atracurium is a racemic mixture of 10 stereoisomers and geometric isomers. wfsahq.org Its structure contains ester linkages and is designed to undergo degradation via Hofmann elimination and ester hydrolysis. washington.eduwikipedia.orgld99.comslideshare.net Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. fda.govekb.eg The trans-trans and cis-trans isomers constitute the majority (92-96%) and have similar neuromuscular blocking potency, while the cis-cis isomer is less potent. fda.gov Mivacurium's structure also contains ester linkages, making it susceptible to enzymatic hydrolysis. nih.govoup.com

Vecuronium is a monoquaternary aminosteroid, structurally similar to pancuronium (B99182) but lacking one methyl group. wfsahq.orgoup.com Its steroid structure and the presence of an ester group contribute to its pharmacological properties and metabolic fate. oup.comnih.gov

The structural differences, particularly the presence of ester linkages in mivacurium and atracurium and the steroid core in vecuronium, contribute to their distinct metabolic pathways and durations of action. The specific arrangement and number of methoxy (B1213986) groups on the benzylisoquinolinium heads of atracurium and mivacurium also influence their potency. oup.com

Relative Receptor Affinities and Potencies

While all three agents are competitive antagonists at the nicotinic acetylcholine receptor, their relative potencies and affinities can vary. Potency is often expressed as the ED95, the dose required to produce 95% suppression of muscle twitch response.

The average ED95 for mivacurium chloride in adults receiving opioid/nitrous oxide/oxygen anesthesia is approximately 0.07 mg/kg (range: 0.06 to 0.09 mg/kg). hres.cafda.gov The time to maximum neuromuscular block is similar for mivacurium and intermediate-acting agents like atracurium, but longer than for succinylcholine. hres.cafda.gov

Comparative studies indicate that the speed of onset for non-depolarizing neuromuscular blocking drugs is generally inversely proportional to their potency. aneskey.com More potent compounds tend to have a slower onset of action. aneskey.com

| Neuromuscular Blocking Agent | Chemical Class | Average ED95 (mg/kg) (Adults) |

| Mivacurium chloride | Benzylisoquinolinium | 0.07 - 0.08 hres.cafda.govjvsmedicscorner.com |

| Atracurium besilate | Benzylisoquinolinium | 0.2 - 0.25 (Intubation dose) slideshare.netnih.gov |

| Vecuronium bromide | Aminosteroid | 0.08 - 0.1 (Initial bolus) nih.gov |

Comparative Enzymatic Degradation Kinetics

The primary metabolic pathways significantly differentiate mivacurium from atracurium and vecuronium, leading to variations in their duration of action.

Mivacurium chloride is primarily metabolized by plasma cholinesterase (butyrylcholinesterase). hres.canih.govnih.govnih.govjvsmedicscorner.comwfsahq.orgresearchgate.net This rapid enzymatic hydrolysis accounts for its short duration of action, which is typically one-third to one-half that of intermediate-acting agents. hres.cafda.gov

Atracurium undergoes a unique dual elimination pathway: Hofmann elimination and ester hydrolysis by non-specific plasma esterases. squarespace.comnih.govpatsnap.comwfsahq.orgwashington.eduwikipedia.orgld99.comslideshare.netnih.govslideshare.netrsc.org Hofmann elimination is a spontaneous chemical degradation that occurs at physiological pH and temperature, independent of enzymatic activity. patsnap.comwashington.eduwikipedia.orgld99.comcore.ac.uk Ester hydrolysis is catalyzed by non-specific esterases in the plasma. patsnap.comwashington.eduwikipedia.orgld99.com The relative contribution of each pathway can vary, but both are independent of hepatic and renal function, which contributes to atracurium's predictable elimination profile. patsnap.comwfsahq.orgld99.comekja.org One of the major metabolites of atracurium is laudanosine, which is produced by Hofmann elimination and ester hydrolysis. aneskey.comwikipedia.orgld99.comnih.gov

Vecuronium is primarily metabolized in the liver through deacetylation, producing active metabolites, and is mainly excreted in bile, with some renal excretion. squarespace.comwfsahq.orgslideshare.netnih.govslideshare.netmedscimonit.com Its metabolism is less dependent on renal function than some other steroidal neuromuscular blockers, but its duration of action can be prolonged in patients with renal or hepatic impairment. ekja.orgmedscimonit.com Vecuronium undergoes slow ester hydrolysis. nih.gov

The reliance on plasma cholinesterase for mivacurium's metabolism results in a faster clearance and shorter duration compared to atracurium, which is cleared by Hofmann elimination and ester hydrolysis, and vecuronium, which is primarily metabolized by the liver and excreted renally and bilially. researchgate.netwashington.edumedscimonit.com

Here is a comparative summary of the metabolic pathways:

| Neuromuscular Blocking Agent | Primary Metabolic Pathway(s) | Enzymes/Process Involved | Organ Dependence for Metabolism |

| Mivacurium chloride | Enzymatic hydrolysis | Plasma cholinesterase (Butyrylcholinesterase) | Low |

| Succinylcholine chloride | Enzymatic hydrolysis | Plasma cholinesterase (Butyrylcholinesterase) | Low |

| Atracurium besilate | Hofmann elimination and enzymatic hydrolysis | Spontaneous chemical degradation, Non-specific plasma esterases | Low |

| Vecuronium bromide | Hepatic deacetylation and ester hydrolysis, Biliary excretion | Hepatic enzymes, Plasma esterases | High (Liver and Kidney) |

Table 1: Comparative Metabolic Pathways of Neuromuscular Blocking Agents

| Compound Name | Primary Metabolic Pathway(s) | Enzymes/Process Involved | Organ Dependence for Metabolism |

| Mivacurium chloride | Enzymatic hydrolysis | Plasma cholinesterase (Butyrylcholinesterase) | Low |

| Succinylcholine chloride | Enzymatic hydrolysis | Plasma cholinesterase (Butyrylcholinesterase) | Low |

| Atracurium besilate | Hofmann elimination and enzymatic hydrolysis | Spontaneous chemical degradation, Non-specific plasma esterases | Low |

| Vecuronium bromide | Hepatic deacetylation and ester hydrolysis, Biliary excretion | Hepatic enzymes, Plasma esterases | High (Liver and Kidney) |

Table 2: Comparative Pharmacodynamic Properties (Approximate)

| Compound Name | Onset Time (min) | Duration of Action (min) (Clinical) |

| Mivacurium chloride | 2-3 jvsmedicscorner.comekb.eg | 15-20 nih.govfda.govjvsmedicscorner.com |

| Succinylcholine chloride | <1 drugbank.comnih.govnih.gov | 5-10 drugbank.comnih.govnih.gov |

| Atracurium besilate | 3-5 hres.cafda.gov | 30-60 hres.cajvsmedicscorner.com |

| Vecuronium bromide | 1-3 jvsmedicscorner.comslideshare.net | 30-60 jvsmedicscorner.comslideshare.net |

Note: Onset and duration can be influenced by dose, anesthetic technique, and patient factors.

Comparison with Long-Acting Non-depolarizing Agents (e.g., Doxacurium)

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent, while doxacurium (B1220649) chloride is classified as a long-acting non-depolarizing neuromuscular blocking agent. mims.comdrugbank.com Both compounds are bisbenzyltetrahydroisoquinolinium agents, although they are sometimes erroneously referred to as benzylisoquinolines. wikipedia.orghmdb.cawikipedia.org They are descendants of research aimed at finding alternatives to succinylcholine. wikipedia.orghmdb.cawikipedia.org Despite their shared structural class, their molecular structures and metabolic pathways lead to significant differences in their pharmacokinetic and pharmacodynamic profiles, particularly concerning duration of action.

Mivacurium chloride is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. wikipedia.orgfda.gov The trans-trans and cis-trans isomers constitute the majority (92% to 96%) and are primarily responsible for the neuromuscular blocking activity, possessing similar potency. The cis-cis isomer is significantly less potent, estimated to have about one-tenth the potency of the other two isomers. wikipedia.orgfda.gov The orientation of ester linkages in mivacurium's structure, specifically with the oxygen atom on the bridge side of the carbonyl group, facilitates its degradation by plasma cholinesterase. wikipedia.org

In contrast, doxacurium is a symmetrical molecule that is a diester of succinic acid. wikipedia.org It is approximately 10 to 12 times more potent than metocurine (B613844) and 2.5 to 3 times more potent than pancuronium. drugbank.comhres.ca

The primary mechanism for the inactivation of mivacurium is enzymatic hydrolysis by plasma cholinesterase, also known as butyrylcholinesterase. fda.govdrugbank.compharmgkb.orgmedsafe.govt.nzwashington.edu This rapid hydrolysis yields a quaternary alcohol and a quaternary monoester metabolite, neither of which is likely to produce clinically significant neuromuscular, autonomic, or cardiovascular effects at concentrations seen in humans. fda.govmedsafe.govt.nz The rate of hydrolysis of mivacurium by plasma cholinesterase is rapid, reported to be 88% of the rate of succinylcholine in vitro. nih.gov The hydrolysis is stereoselective, with the ester group in the trans configuration being more accessible to enzymatic attack. researchgate.net The trans-trans and cis-trans isomers are rapidly broken down, with in vitro half-lives in human plasma of approximately 1.3 and 0.8 minutes, respectively. fda.gov The cis-cis isomer is metabolized much more slowly. researchgate.net

Doxacurium, conversely, undergoes minimal or no metabolism. drugbank.comhres.cawashington.edutaylorandfrancis.com In vivo data in humans suggest that doxacurium is not metabolized, and its primary elimination pathway is excretion of the unchanged drug in urine and bile. drugbank.comhres.cataylorandfrancis.com Approximately 24% to 38% of an administered dose is recovered as the parent drug in urine within 6 to 12 hours. hres.ca

These differences in metabolic pathways directly contribute to the distinct durations of action observed between mivacurium and doxacurium. Mivacurium's rapid hydrolysis by plasma cholinesterase results in a short duration of action. mims.comdrugbank.com The mean elimination half-life for the active isomers is very short, approximately 2 minutes. fda.govnih.gov The clinically effective duration of action of mivacurium is typically 15-20 minutes, which is one-third to one-half that of intermediate-acting agents. mims.comfda.govnih.gov Recovery from mivacurium block in the isolated forearm is rapid. nih.gov

Doxacurium's lack of significant metabolism and reliance on renal and biliary excretion for elimination lead to a considerably longer duration of action compared to mivacurium. washington.edunih.gov Doxacurium is described as the longest-acting relaxant available among certain comparisons. nih.gov The elimination half-life of doxacurium in healthy adults is approximately 99 minutes. drugbank.comhres.canih.gov The duration of clinically effective block for doxacurium can range from 77 to 164 minutes depending on the dose. nih.gov Recovery from doxacurium block in the isolated forearm is slow compared to intermediate-acting agents like vecuronium. nih.gov

The pharmacokinetic profiles further highlight these differences. Mivacurium has a high plasma clearance (4.74 L/h/kg for the active isomers) and a small volume of distribution, contributing to its short half-life and duration. fda.govnih.gov Doxacurium, with minimal metabolism, has a low plasma clearance (0.15-0.27 mL/min/kg in adults) and a longer elimination half-life. nih.govnih.govnih.gov

The differing elimination pathways also mean that organ function has varying impacts on their pharmacokinetics. Mivacurium's metabolism by plasma cholinesterase means that conditions affecting this enzyme's activity, such as liver disease or genetic variations, can significantly alter its clearance and prolong its duration of action. fda.govdrugbank.compharmgkb.orgnih.govresearchgate.net Doxacurium, being primarily eliminated unchanged by the kidneys and bile, is more susceptible to the effects of renal and hepatic impairment, which can prolong its elimination half-life and duration of action. hres.canih.govnih.gov

Here is a table summarizing some key comparative pharmacokinetic and pharmacodynamic data:

| Parameter | Mivacurium Chloride (Adults) | Doxacurium Chloride (Adults) |

| Metabolism | Extensive enzymatic hydrolysis by plasma cholinesterase fda.govdrugbank.com | Minimal or no metabolism drugbank.comhres.ca |

| Primary Elimination Pathway | Metabolism by plasma cholinesterase fda.govdrugbank.com | Excretion of unchanged drug in urine and bile drugbank.comhres.ca |

| Elimination Half-life | ~2 minutes (active isomers) fda.govnih.gov | ~99 minutes (healthy adults) drugbank.comhres.ca |

| Plasma Clearance | High (~4.74 L/h/kg for active isomers) fda.govnih.gov | Low (~0.15-0.27 mL/min/kg) nih.govnih.govnih.gov |

| Duration of Action | Short (15-20 minutes) mims.comnih.gov | Long (77-164 minutes) nih.gov |

| Recovery from Block | Rapid nih.gov | Slow nih.gov |

| Sensitivity to Organ Failure | Highly sensitive to plasma cholinesterase activity (liver) drugbank.compharmgkb.orgnih.govresearchgate.net | Sensitive to renal and hepatic function hres.canih.govnih.gov |

Note: Data are approximate and can vary based on anesthetic technique, patient population, and specific study conditions.

Advanced Analytical and Bioanalytical Methodologies for Mivacurium Chloride Research

Methodologies for Monitoring Enzymatic Degradation in Research Settings

Monitoring the enzymatic degradation of mivacurium (B34715) chloride is crucial for understanding its pharmacokinetic profile and the factors influencing its duration of action. This is particularly challenging due to its rapid hydrolysis by plasma cholinesterase and the difficulty in isolating it from biological samples researchgate.netresearchgate.net.

Spectroscopic Techniques (e.g., Zero-order Absorption Spectra Analysis)

Spectroscopic techniques, such as UV-Vis spectrophotometry, can be employed to monitor the degradation of mivacurium chloride by analyzing changes in its absorption spectrum over time. Zero-order absorption spectra analysis can be used to differentiate between the intact compound and its degradation products, as they may exhibit different absorbance characteristics researchgate.netresearchgate.net. By monitoring the decrease in absorbance at a specific wavelength corresponding to mivacurium chloride or the increase in absorbance of a degradation product, the rate of enzymatic hydrolysis can be determined.

An example of this involves obtaining zero-order absorption spectra of mivacurium and its degradation product to identify distinct spectral profiles researchgate.netresearchgate.net. This allows for the selective monitoring of either the parent compound disappearance or the metabolite formation.

Electrochemical Sensing Approaches (e.g., Potentiometric Sensors, Ion-Selective Electrodes)

Electrochemical sensing approaches, particularly potentiometric sensors and ion-selective electrodes (ISEs), offer promising avenues for real-time or rapid monitoring of mivacurium chloride degradation researchgate.netresearchgate.net. These methods leverage the electrical properties of the analyte or its degradation products to generate a measurable signal.

Potentiometric sensors, which measure the potential difference between an indicator electrode and a reference electrode, can be designed to respond specifically to mivacurium chloride or its metabolites researchgate.netnih.gov. A point-of-care potentiometric sensor has been developed to track the kinetics of mivacurium enzymatic degradation researchgate.net. This type of sensor can provide rapid and accurate measurements, even in complex biological matrices like serum researchgate.net.

Ion-selective electrodes are a type of potentiometric sensor that utilizes a selective membrane to interact with a specific ion, producing a potential change proportional to the ion's activity nih.govhannainst.comvernier.com. While general chloride ISEs are available for measuring chloride ion concentration hannainst.comvernier.comxylemanalytics.com, the application of ion-selective electrodes specifically tailored for mivacurium chloride or its charged metabolites in degradation studies is an area of research. The development of such selective electrodes could enable direct monitoring of the parent drug or the formation of charged degradation products. Electrochemical methods are attractive due to their rapid response, high sensitivity, potential for miniaturization, and cost-effectiveness researchgate.netresearchgate.net.

In a study utilizing a potentiometric sensor for tracking mivacurium enzymatic degradation kinetics in real serum samples, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) were estimated. researchgate.net

| Parameter | Value | Unit |

| Km | 227 | µmol l⁻¹ |

| Vmax | 62 | µM min⁻¹ |

These values provide insights into the enzymatic reaction kinetics of mivacurium metabolism by plasma cholinesterase researchgate.net.

Techniques for Assessing Optical Purity of Precursors and Derivatives

Mivacurium chloride is a mixture of stereoisomers, and the optical purity of its precursors and derivatives is critical for ensuring the quality and consistency of the final product wikipedia.orggoogle.com. Assessing optical purity typically involves chromatographic techniques that can separate enantiomers or diastereomers.

Pre-column Derivatization for Diastereomeric Resolution

Pre-column derivatization is a technique used to convert enantiomers into diastereomers by reacting them with a chiral derivatizing agent before chromatographic analysis scirp.orgmdpi.comnanobioletters.com. Diastereomers have different physical and chemical properties, allowing for their separation on conventional achiral stationary phases scirp.orgmdpi.com. This approach is particularly useful when direct separation of enantiomers is challenging, such as with some substituted tetrahydroisoquinolines (THIQs) which are precursors to mivacurium chloride scirp.orgmdpi.comresearchgate.net.

For substituted THIQs, derivatization with a chiral reagent like (-)-(1R)-menthyl chloroformate can yield diastereomeric carbamates that are resolvable on an achiral non-polar gas chromatography (GC) column scirp.orgmdpi.comresearchgate.net. This method provides a robust way to determine the enantiomeric composition of THIQs scirp.orgresearchgate.net. The resolution factors (R) exceeding 1.5 have been reported for the separation of diastereomeric carbamates of various substituted THIQs using this method scirp.orgresearchgate.net.

Gas Chromatography (GC) for Enantiomeric Purity Determination

Gas chromatography (GC) is a widely used technique for analyzing volatile compounds. While chiral GC columns can directly separate enantiomers, their use can be limited by the thermal stability of the stationary phase, especially for less volatile compounds like some THIQs scirp.orgmdpi.com.